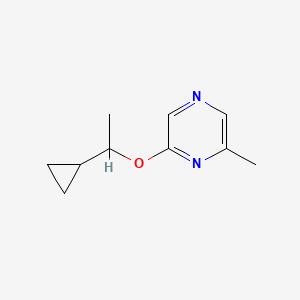

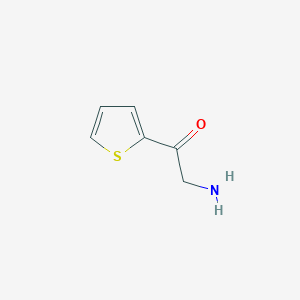

2-Amino-1-thiophen-2-yl-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Amino-1-thiophen-2-yl-ethanone” is an aromatic amine . It is also known as 1-(thiophen-2-yl)-2-methylaminopropane or methylthienylpropamine .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using DFT/B3LYP theoretical calculations for optimization, TD-DFT, frequency, Molecular Electrostatic Potential (MEP), and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula C6H7NOS and a molar mass of 141.19 g/mol . It has a melting point of 84.308 °C and a boiling point of 215.8 ± 15.0 °C .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- A method for the one-pot synthesis of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes has been developed, utilizing reactions involving 2-Amino-1-thiophen-2-yl-ethanone derivatives. This approach simplifies the production of these compounds, which are valuable in medicinal chemistry and materials science (Androsov et al., 2010).

Anticholinesterase Activity

- Derivatives of this compound have been evaluated for their anticholinesterase activities. Some derivatives showed promising inhibition percentages, suggesting potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Mohsen et al., 2014).

Anti-inflammatory and Antimicrobial Activities

- Novel series of thiophene derivatives, synthesized from this compound, demonstrated significant anti-inflammatory activity in animal models, alongside moderate to good antimicrobial effects. These findings indicate potential pharmaceutical applications for these compounds (Helal et al., 2015).

Schiff Bases Synthesis

- Schiff bases derived from this compound and their antimicrobial activity have been explored. These studies revealed several derivatives with excellent activity, hinting at their utility in developing new antimicrobial agents (Puthran et al., 2019).

Pharmacological Applications

- The compound's derivatives have been applied in the synthesis of potential pharmacological agents, including dual inhibitors of serotonin and norepinephrine reuptake, demonstrating the versatility of this compound in drug development (Venkatram et al., 2013).

Anticancer Activities

- Research on thiazolyl(hydrazonoethyl)thiazoles, synthesized using this compound as a building block, has revealed potential anti-breast cancer agents, demonstrating the compound's role in developing novel anticancer therapies (Mahmoud et al., 2021).

Osteoporosis Treatment

- A novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues have shown promising results in enhancing BMP-2 expression, which is crucial for bone health. This indicates potential applications in treating osteoporosis and related bone disorders (Liu et al., 2009).

Orientations Futures

Thiophene-based analogs have been a topic of interest for scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future direction could involve further exploration of the biological activities and therapeutic possibilities of “2-Amino-1-thiophen-2-yl-ethanone” and its derivatives.

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-1-thiophen-2-yl-ethanone may also interact with various biological targets.

Mode of Action

A related compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1h-imidazol-2-amine, has been shown to inhibit tubulin polymerization . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

The compound’s predicted boiling point is 2870±200 °C, and its predicted density is 1237±006 g/cm3 . Its pKa is predicted to be 6.97±0.29 , which could influence its absorption and distribution in the body.

Result of Action

Related compounds have demonstrated cytotoxicity against human cancer cells , suggesting that this compound might have similar effects.

Propriétés

IUPAC Name |

2-amino-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRVJDMCHHVZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2868502.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2868508.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2868512.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)

![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)